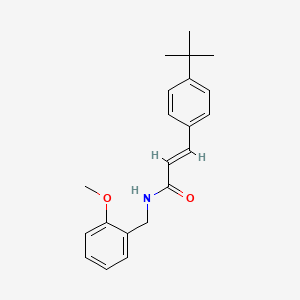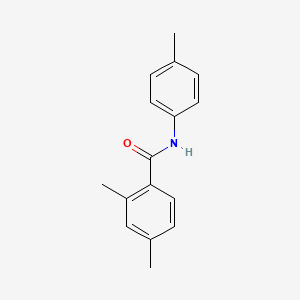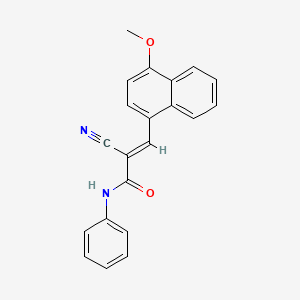
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, also known as TBNBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBNBMA is a member of the acrylamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that promote inflammation. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
实验室实验的优点和局限性
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. One potential direction is to investigate its potential as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated for its potential as a drug delivery system. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, which will be important for its potential clinical applications.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction between 4-tert-butylphenylamine and 2-methoxybenzyl acrylate in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. The yield of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide can be increased by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
科学研究应用
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)18-12-9-16(10-13-18)11-14-20(23)22-15-17-7-5-6-8-19(17)24-4/h5-14H,15H2,1-4H3,(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKJELKJBNITQF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)


![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

